Isopropyl-(1-pyrazin-2-yl-ethyl)-amine
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Overview
Description
Isopropyl-(1-pyrazin-2-yl-ethyl)-amine is an organic compound that features a pyrazine ring substituted with an isopropyl group and an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl-(1-pyrazin-2-yl-ethyl)-amine typically involves the reaction of pyrazine derivatives with isopropylamine under controlled conditions. One common method involves the alkylation of pyrazine with isopropyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Isopropyl-(1-pyrazin-2-yl-ethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products Formed
Scientific Research Applications
Isopropyl-(1-pyrazin-2-yl-ethyl)-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating infectious diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials
Mechanism of Action
The mechanism of action of Isopropyl-(1-pyrazin-2-yl-ethyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Pyrazinamide: An important first-line drug used in the treatment of tuberculosis.
Pyridine derivatives: Compounds with a pyridine ring structure that exhibit diverse biological activities
Uniqueness
Isopropyl-(1-pyrazin-2-yl-ethyl)-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1-pyrazin-2-ylethyl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7(2)12-8(3)9-6-10-4-5-11-9/h4-8,12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCLJOGCWSMVHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(C)C1=NC=CN=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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